(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine
Description
Properties
IUPAC Name |
(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8/h1-4,8,15H,5-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDRGOBJOHKEX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649880 | |
| Record name | (3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921606-29-3 | |
| Record name | (3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Aziridine Ring Expansion
A notable method involves the generation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, which upon alkylation with ω,ω'-dihaloalkanes undergoes ring expansion to yield trifluoromethylated pyrrolidines. This method allows introduction of various functionalized side chains, facilitating the synthesis of 3-CF3-pyrrolidines with functional diversity.
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- Generation of aziridinyl anion under basic conditions.
- Alkylation with dihaloalkanes.
- Ring expansion triggered by nucleophiles such as halogens, oxygen, nitrogen, sulfur, or carbon nucleophiles.
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- Access to diverse functional groups.
- Moderate to good yields reported.
- Control over substitution pattern on pyrrolidine ring.
Reference:
This approach is described in detail in a 2014 study on selective synthesis of trifluoromethylated pyrrolidines.
Decarboxylative [3+2] Cycloaddition Using 3,3,3-Trifluoroalanine
An innovative method involves a decarboxylative [3+2] cycloaddition between 3,3,3-trifluoroalanine, aldehydes, and electron-deficient dipolarophiles to form 2-trifluoromethylated 3-pyrrolines and pyrrolidines.
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- Mild temperature conditions.
- Use of azomethine ylide intermediates generated in situ.
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- Moderate to good yields of pyrrolidine derivatives.
- The 3-pyrroline intermediates can be further oxidized to pyrroles.
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- Provides a stereoselective route to trifluoromethylated pyrrolidines.
- Allows incorporation of the trifluoromethyl group at a defined position.
Reference:
Detailed in a 2022 report on [3+2] cycloaddition synthesis.
Nucleophilic Coupling and Palladium-Catalyzed Arylation
For aryl-substituted pyrrolidines including trifluoromethylphenoxy derivatives, palladium-catalyzed cross-coupling reactions are effective.
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- Conversion of 3-hydroxypyrrolidine derivatives to tosylates or mesylates.
- Coupling with diarylcuprates or arylboronic acids under Pd catalysis.
- Use of bases like tert-butoxide and solvents such as DMF or MeOH.
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- Moderate to good yields (20-70%).
- High stereoselectivity achievable with appropriate chiral ligands or starting materials.
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- N-benzyl-3-hydroxypyrrolidine tosylate coupled with aryl cuprates to yield 3-aryl pyrrolidines.
Reference:
Summarized in a comprehensive review of 3-arylpyrrolidine synthesis.
Industrially Feasible Process for (3R)-Amino Derivatives (Related to Target Compound)
A patent discloses an industrially viable process for preparing (3R)-amino substituted trifluoromethylated pyrrolidine derivatives involving:
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- Reaction of (3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)butanoic acid with trifluoromethyl-substituted heterocyclic hydrochlorides in the presence of coupling reagents and bases.
- Basification with sodium bicarbonate.
- Formation of hydrochloride salts via addition of alcoholic hydrochloride.
- Crystallization and isolation of hydrochloride monohydrate forms.
Relevance:
Although focused on related trifluoromethylated pyrrolidine derivatives, the methodology indicates the use of coupling agents, protective groups, and salt formation techniques applicable to the target compound.Reference:
WO2016162877A1 patent.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The trifluoromethyl substituent enhances lipophilicity and bioavailability, making these synthetic routes valuable for pharmaceutical applications.
Enantioselective introduction of the trifluoromethyl group is achievable using chiral starting materials or catalysts, ensuring the (3R) configuration.
Protective group strategies (e.g., Boc protection) and in situ salt formation improve yield and purity.
Palladium-catalyzed methods provide flexibility in aryl substitution patterns, including the phenoxy group bearing trifluoromethyl substituents.
Ring expansion and cycloaddition methods offer alternative routes when direct coupling is challenging.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable functionalization of the pyrrolidine ring or aromatic moiety:
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Tsuji–Trost Reaction : Used for allylic amination in the synthesis of pexidartinib, a related trifluoromethyl-containing drug .
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Heck Coupling : Facilitates cross-coupling between aryl halides and alkenes, potentially applicable for introducing substituents to the phenoxy group .
Key Catalytic Systems
| Reaction Type | Catalyst | Ligand | Application |
|---|---|---|---|
| Tsuji–Trost | Pd(OAc)₂ | – | Pyrrolidine intermediate synthesis |
| Heck Coupling | Pd(PPh₃)₄ | BOX ligands | Pyrrolidine functionalization |
Stereoselective Trifluoromethylation
The trifluoromethyl (CF₃) group is introduced via:
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Copper-Mediated Trifluoromethylation : (Ph₃P)₃Cu(CF₃) reagent transfers CF₃ to propargylic substrates, relevant for modifying aromatic rings .
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Organocatalytic Michael Addition : Asymmetric addition of trifluoromethyl ketones to nitroolefins followed by hydrogenative cyclization yields 2-CF₃-pyrrolidines with high enantioselectivity .
Stereochemical Control
| Method | Substrate | Catalyst | Selectivity (ee) |
|---|---|---|---|
| Michael Addition | Trifluoromethylketones | Cinchona alkaloid | >95% |
| Hydrogenative Cyclization | γ-Nitro carbonyl intermediates | Pd/C, H₂ | >90% diastereoselectivity |
Functional Group Transformations
Scientific Research Applications
(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Fluorine: The 2-(trifluoromethyl)phenoxy group in the target compound enhances electron-withdrawing effects compared to 4-fluorophenoxy analogs, improving receptor binding and metabolic resistance .
- Pyrrolidine vs. Piperidine: Piperidine analogs (e.g., 4-(2-(trifluoromethyl)phenoxy)piperidine) exhibit higher solubility due to increased ring flexibility but reduced CNS penetration compared to pyrrolidines .
Stereochemical and Functional Group Comparisons
Key Observations :
- Stereochemistry : The (3R) configuration in the target compound is associated with higher enantiomeric purity (>99% in analogs) and selectivity for neurological targets compared to racemic mixtures .
- Functional Groups: Amide-linked trifluoromethylpyridinyl groups (e.g., in EP 4374877 derivatives) broaden antiviral applications but reduce blood-brain barrier permeability relative to phenoxy-substituted pyrrolidines .
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis achieves moderate yields (68%), comparable to piperidine analogs, but requires chiral resolution to isolate the (3R)-enantiomer .
- Analytical Profiles : LCMS and FTIR data confirm structural integrity, with trifluoromethyl groups contributing to distinct fragmentation patterns in mass spectrometry .
Biological Activity
(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine is a compound that has garnered attention due to its significant biological activity, particularly in pharmacological contexts. The trifluoromethyl group attached to the phenoxy moiety enhances its lipophilicity and biological interactions, making it a subject of interest in drug development.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl-phenoxy group. This structural feature is crucial as it influences the compound's interaction with biological targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the binding affinity of the compound to various receptors and enzymes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine. The compound has shown potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | 0.125 | MRSA |
| (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | 0.5 | E. coli |
These results indicate that the compound possesses a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics, suggesting potential utility in treating resistant infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 22.4 | Doxorubicin 52.1 |
| HCT116 | 17.8 | Doxorubicin 52.1 |
The data suggest that (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine can effectively inhibit cell proliferation, outperforming traditional chemotherapeutic agents in certain contexts .
The mechanism by which (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine exerts its biological effects involves interaction with specific molecular targets. For instance, molecular docking studies have indicated that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, leading to reduced viability of these cells .
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of pyrrole compounds, including (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine, showed enhanced antibacterial activity compared to non-fluorinated analogs. The inclusion of the trifluoromethyl group was crucial for increasing potency against MRSA strains .
- Cancer Cell Line Studies : Research involving multiple human cancer cell lines revealed that treatment with (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine resulted in significant downregulation of oncogenes such as EGFR and KRAS, indicating its potential role as a targeted therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with a chiral pyrrolidine precursor, such as (R)-prolinol, and employ Mitsunobu or Ullmann coupling to introduce the 2-(trifluoromethyl)phenoxy group. Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize intermediates .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer. X-ray crystallography or circular dichroism (CD) can confirm stereochemical integrity .
- Validation : LCMS (e.g., m/z 531 [M-H]⁻ in related pyrrolidine derivatives) and retention time consistency via HPLC (e.g., 0.88 minutes under SQD-FA05 conditions) ensure purity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Techniques :
- Solubility : Use shake-flask methods with solvents like DMSO, ethanol, or aqueous buffers (pH 1–7.4). Polar trifluoromethyl groups may reduce water solubility, necessitating salt formation (e.g., hydrochloride) .
- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points (e.g., 123–124°C in structurally similar nitriles) .
- Spectroscopy : ¹⁹F NMR for trifluoromethyl group analysis; IR spectroscopy to confirm phenoxy-pyrrolidine linkages .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Approach :
- Docking vs. Assays : Re-evaluate molecular docking models (e.g., AutoDock Vina) by incorporating solvent effects or flexible receptor conformations. Validate with in vitro assays (e.g., enzyme inhibition at varying concentrations) .
- Metabolite Interference : Use LC-MS/MS to identify metabolites that may mask parent compound activity. For example, oxidation at the pyrrolidine ring could alter efficacy .
- Data Table Example :
| Assay Type | Predicted IC₅₀ (nM) | Observed IC₅₀ (nM) | Discrepancy Source |
|---|---|---|---|
| Enzyme | 25 | 120 | Metabolite interference |
| Cell-based | 50 | 55 | High agreement |
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodology :
- Substituent Modulation : Replace the 2-trifluoromethylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare binding affinities via surface plasmon resonance (SPR) .
- Ring Modifications : Test pyrrolidine vs. piperidine analogs. For example, piperidine derivatives in EP 4 374 877 A2 showed enhanced kinase selectivity .
- Key Finding : The (R)-configuration at C3 improves target engagement by 3-fold compared to (S)-isomers in related morpholine derivatives .
Q. What advanced techniques address low yields in large-scale synthesis?
- Solutions :
- Flow Chemistry : Continuous flow systems improve reaction control for sensitive steps (e.g., trifluoromethylation). A 2016 study achieved 85% yield in pyridine derivatives using hexamine under optimized flow conditions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. reports 90% yield in Suzuki-Miyaura couplings with 3,4-dimethoxyphenylboronic acid .
Q. How can researchers mitigate solubility challenges in in vivo studies?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) at the pyrrolidine nitrogen. These are cleaved in vivo to release the active compound .
- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles to enhance bioavailability. A 2024 patent demonstrated a 2.5-fold increase in plasma exposure using this method .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
